molecular formula C20H19F2N3O B11003060 (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone

Cat. No.: B11003060
M. Wt: 355.4 g/mol
InChI Key: QFXDHZGELYNABO-UHFFFAOYSA-N
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Description

This compound features a fluorinated indole core (5-fluoro-1-methyl-1H-indol-2-yl) linked via a methanone group to a piperazine ring substituted with a 4-fluorophenyl group. Its molecular formula is C21H20F2N3O, with a molecular weight of approximately 368.4 g/mol. The structural combination of fluorine atoms (enhancing lipophilicity and metabolic stability) and the piperazine moiety (improving solubility and receptor interaction) positions it as a promising candidate for medicinal chemistry research .

Properties

Molecular Formula

C20H19F2N3O

Molecular Weight

355.4 g/mol

IUPAC Name

(5-fluoro-1-methylindol-2-yl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H19F2N3O/c1-23-18-7-4-16(22)12-14(18)13-19(23)20(26)25-10-8-24(9-11-25)17-5-2-15(21)3-6-17/h2-7,12-13H,8-11H2,1H3

InChI Key

QFXDHZGELYNABO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone typically involves multiple steps, including the formation of the indole core and subsequent functionalization. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . The piperazine moiety is then introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Key Observations:

Substituent Position Effects :

  • The 4-fluorophenyl group on the target compound’s piperazine may confer higher receptor selectivity compared to analogs with 2-fluorophenyl or methoxyphenyl groups .
  • Methoxy vs. Fluorine : Methoxy-substituted analogs (e.g., ) show stronger serotonergic activity, while fluorine enhances metabolic stability and target affinity .

Piperazine vs. Piperidine :

  • Replacing piperazine with piperidine (as in ) reduces basicity, altering solubility and CNS penetration .

Bioisosteric Replacements :

  • Tetrazole-containing analogs () mimic carboxylic acids, improving binding to polar targets like enzymes .

Pharmacological and Physicochemical Insights

  • Synthetic Complexity: Introducing fluorine requires specialized reagents (e.g., Selectfluor), making synthesis more challenging than non-fluorinated analogs .
  • Biological Spectrum : Predictive models (e.g., PASS) suggest the target compound may exhibit dual activity—antitumor (fluorinated indole) and CNS modulation (piperazine) .

Biological Activity

The compound (5-fluoro-1-methyl-1H-indol-2-yl)[4-(4-fluorophenyl)piperazin-1-yl]methanone is a synthetic derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features an indole moiety substituted with a fluorine atom and a piperazine ring, which is also fluorinated. The presence of these functional groups is believed to contribute to its biological properties.

Research indicates that the compound may exhibit activity through multiple mechanisms:

  • Serotonin Receptor Modulation : The piperazine ring suggests potential interactions with serotonin receptors, which are implicated in various neurological and psychiatric disorders.
  • Antitumor Activity : Preliminary studies have indicated that this compound may possess anticancer properties, potentially by inducing apoptosis in cancer cells.

Anticancer Activity

Recent investigations have shown that the compound demonstrates significant cytotoxic effects against several cancer cell lines. In vitro studies reported IC50 values that indicate potent activity:

Cell LineIC50 (µM)Reference
HCT-1161.9
MCF-72.3
A5493.0

These results suggest that the compound could be explored as a candidate for cancer therapy.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains yielded promising results:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant S. aureus (MRSA)8
Vancomycin-resistant E. faecium16
Drug-resistant Candida strains4

These findings indicate that the compound might serve as a lead for developing new antimicrobial agents.

Case Studies

A notable case study involved the administration of the compound in a preclinical model of cancer. The treatment led to significant tumor regression in mice bearing HCT-116 xenografts, demonstrating its potential for further development into a therapeutic agent.

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